
1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea” is a compound containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods involves the reaction of a hydrazone derivative with POCl3 and DMF, resulting in a 1,3-diaryl pyrazole with an aldehyde group at the 4 position . The 1-Phenyl-3-thiophen-3-yl-1H-pyrazole-4-carbaldehyde was then oxidized to a carboxylic acid derivative in the presence of potassium permanganate in an acetone–water mixture .Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Hydrogel Formation and Material Properties
1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea derivatives have been explored in the formation of hydrogels, emphasizing the role of anions in tuning the rheology, morphology, and gelation properties of these materials. The ability to modulate physical properties through the choice of anion highlights the material's versatility for various applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Antiparkinsonian Activity
Research into urea derivatives, including structures similar to this compound, has demonstrated their potential in treating Parkinson's disease. These compounds have shown significant antiparkinsonian activity in animal models, suggesting their utility in developing new therapeutic agents (Azam, Alkskas, & Ahmed, 2009).
Chemical Synthesis and Reaction Mechanisms
The role of urea derivatives in synthetic chemistry, particularly in facilitating the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, is notable. These processes underline the importance of urea derivatives in organic synthesis and chemical transformations, offering a pathway to synthesize a variety of bioactive molecules with potential pharmacological applications (Thalluri, Manne, Dev, & Mandal, 2014).
Plant Growth Regulation
Urea derivatives, including phenyl and thiophenyl-substituted ureas, have been studied for their cytokinin-like activity, influencing plant growth and development. Their application in agriculture, especially in enhancing crop yields and controlling plant morphology, provides a foundation for future agronomic improvements (Ricci & Bertoletti, 2009).
Anticancer and Antiangiogenic Properties
Some derivatives of this compound have been synthesized and evaluated for their antiangiogenic effects, particularly as VEGFR-2 tyrosine kinase inhibitors. These compounds have shown potential in inhibiting cancer cell proliferation, migration, and tube formation, indicating their possible use in cancer therapy (Machado et al., 2015).
Sensor Technology
In sensor technology, substituted urea and thiourea compounds have been utilized as selective sensors for ions, such as ytterbium, demonstrating the potential of these chemicals in developing new, highly selective ion-selective electrodes. This application is crucial for environmental monitoring, industrial processes, and analytical chemistry (Singh, Jain, & Mehtab, 2007).
Orientations Futures
Thiophene-based analogs have been a topic of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes of “1-Phenyl-3-(2-(thiophen-3-yl)ethyl)urea” and its derivatives might be promising for further development .
Propriétés
IUPAC Name |
1-phenyl-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRHFULVQMFHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)
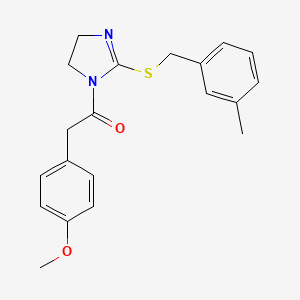
![Tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2609018.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)
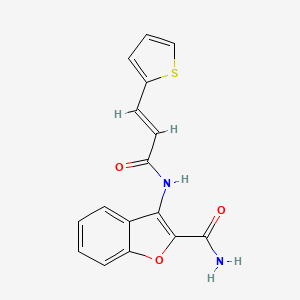

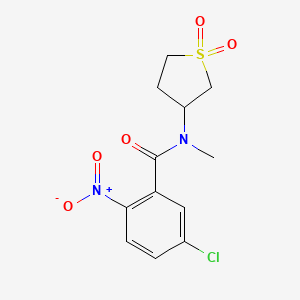
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)
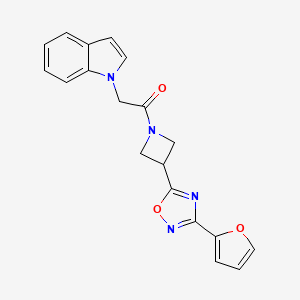
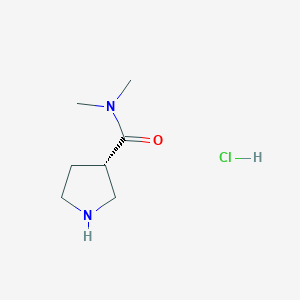
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)
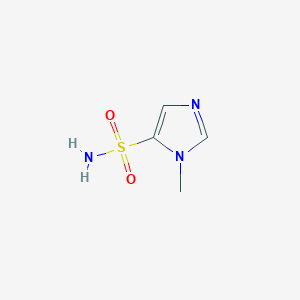
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)
